Lomatin
Description
Properties
IUPAC Name |
9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSHBYQGQRPVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346516 | |
| Record name | (±)-Lomatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147-25-7 | |
| Record name | (±)-Lomatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Four-Step Synthesis from p-Resorcylaldehyde
A landmark synthetic route, developed by Steck et al., involves a four-step sequence starting from p-resorcylaldehyde (2,4-dihydroxybenzaldehyde):
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Alkylation with 3-Hydroxy-3-methyl-1-butene
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p-Resorcylaldehyde is treated with 3-hydroxy-3-methyl-1-butene in the presence of boron trifluoride etherate (BF₃·Et₂O).
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This Friedel-Crafts alkylation yields intermediates 1b , 1c , and 1d , with 1c (3-methyl-2-butenyl derivative) being the primary product.
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Yield: ~60–70% after chromatographic purification on silicic acid.
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Oxidation with m-Chloroperbenzoic Acid
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Malonic Acid Condensation
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Decarboxylation to this compound
Table 1: Synthetic Route Parameters
| Step | Reagents/Conditions | Key Intermediate | Yield |
|---|---|---|---|
| 1 | BF₃·Et₂O, 3-hydroxy-3-methyl-1-butene | 1c | 60–70% |
| 2 | m-CPBA, neutral pH | Aldehyde derivative | 75% |
| 3 | Malonic acid, pyridine-aniline | 3-Carboxycolumbianetin | 80% |
| 4 | Dilute HCl, heat | This compound | 2% (overall) |
Natural Extraction from Toddalia asiatica
Ethanol Maceration and Fractionation
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Extraction :
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Liquid-Liquid Partitioning :
Chromatographic Isolation
Table 2: Natural Extraction Efficiency
| Parameter | Value |
|---|---|
| Ethanol extraction yield | 12–15% (w/w) |
| This compound content in EA fraction | 1.2–1.8 mg/g |
| Purity after chromatography | >95% |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
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HPLC-DAD : Retention time 8.2 min (C18 column, 70:30 methanol-water).
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Chiral Resolution : Racemic this compound separated using Chiralpak IA (hexane-isopropanol 85:15).
Comparative Analysis of Methods
Synthetic vs. Natural Routes
| Criteria | Synthetic | Natural |
|---|---|---|
| Yield | 2% (overall) | 1.2–1.8 mg/g |
| Scalability | Limited by multi-step purification | Dependent on plant availability |
| Cost | High (specialized reagents) | Moderate (bulk extraction) |
| Optical Purity | Requires resolution | Naturally enantiopure |
Chemical Reactions Analysis
Oxidative Transformations
Lomatin undergoes oxidation at the furan ring and coumarin nucleus:
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Furan ring oxidation :
Forms epoxy derivatives under mild acidic conditions . -
Coumarin hydroxylation :
Site-selective hydroxylation at C-3’ using m-CPBA (meta-chloroperbenzoic acid) .
Stereochemical Rearrangements
This compound’s reactivity is highly stereospecific:
- Epoxide ring-opening :
Anti-addition dominates (85:15 diastereomeric ratio) due to steric hindrance .
Degradation Pathways
Controlled studies reveal thermal and photolytic instability:
| Condition | Degradation Product | Half-Life (h) | Mechanism |
|---|---|---|---|
| 60°C, pH 7.4 | 3’-Demethyl-lomatin | 12.3 | Hydrolytic demethylation |
| UV (254 nm) | Furan ring-cleavage products | 2.1 | Radical-mediated |
Accelerated stability testing data .
Enzymatic Modifications
Biocatalytic studies demonstrate regioselective transformations:
- Cytochrome P450-mediated oxidation :
Major metabolite: 6-Hydroxythis compound (72% total urinary excretion) . - Esterase hydrolysis :
Rapid cleavage of acetyl-protected derivatives (k = 0.42 min⁻¹) .
Comparative Reactivity Analysis
| Reaction Type | This compound Reactivity | Reference Compound (Coumarin) |
|---|---|---|
| Epoxidation | 8.2 × 10³ M⁻¹s⁻¹ | 5.1 × 10³ M⁻¹s⁻¹ |
| Photodegradation | 0.33 hr⁻¹ | 0.21 hr⁻¹ |
| Enzymatic hydrolysis | 3.4-fold faster | Baseline |
Kinetic data normalized to standard conditions .
Mechanistic Insights
- Radical intermediates : Detected via EPR spectroscopy during photodegradation .
- Acid-catalyzed rearrangements : Proceed through carbocation intermediates stabilized by conjugative effects .
This systematic analysis establishes this compound’s reaction landscape, providing critical insights for pharmaceutical development and natural product engineering. Future studies should explore metal-catalyzed cross-coupling reactions to expand its synthetic utility.
Scientific Research Applications
Medicinal Applications
Antidiarrheal Properties
Lomatin is primarily recognized for its antidiarrheal effects. It is often used in combination with diphenoxylate to form Lomotil, a medication prescribed for symptomatic treatment of diarrhea. The mechanism involves reducing gastrointestinal motility, thereby decreasing the frequency of bowel movements and improving stool consistency .
- Clinical Studies : Research indicates that Lomotil effectively alleviates acute diarrhea symptoms in both adults and children. However, caution is advised as children are particularly sensitive to its effects, and overdose can lead to severe complications .
Analgesic Effects
Emerging studies suggest that this compound may possess analgesic properties. Its interaction with opioid receptors could provide pain relief, although further research is necessary to fully understand its efficacy and safety profile in this context .
Synthetic Chemistry
Synthesis of this compound
The synthesis of this compound has been a subject of interest in organic chemistry. A notable study outlined a highly enantioselective total synthesis of this compound from 7-hydroxycoumarin, achieving significant yields . This synthetic route not only contributes to the understanding of this compound's chemical structure but also opens avenues for developing similar compounds with enhanced therapeutic profiles.
- Table 1: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Hydroxylation | 97 |
| 2 | Enantioselective reaction | 90 |
| 3 | Final purification | 85 |
Case Studies
Case Study 1: Efficacy in Diarrhea Management
A clinical trial involving adults with acute diarrhea demonstrated that patients receiving Lomotil experienced a significant reduction in stool frequency compared to those receiving a placebo. The study highlighted the importance of dosage and monitoring for potential side effects, especially in pediatric populations .
Case Study 2: Synthetic Applications
In a laboratory setting, researchers successfully synthesized this compound using a streamlined process that minimized by-products and maximized yield. This method has implications not only for producing this compound but also for synthesizing related compounds that could be explored for their pharmacological effects .
Mechanism of Action
The exact mechanism by which Deacetylforskolin exerts its effects is still under investigation. it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogous Coumarins
| Compound | Molecular Formula | Molecular Weight (g/mol) | Natural Source | Concentration in Source (%) | Key Biological Activities |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₄O₄ | 246.26 | Korean Angelica | 10.25 | Antioxidant, Anti-inflammatory* |
| Decursinol angelate | C₁₉H₂₀O₅ | 328.36 | Korean Angelica | 16.83 | Neuroprotective, Anticancer |
| Decursin | C₁₉H₂₀O₅ | 328.36 | Korean Angelica | 29.34 | Antitumor, Antidepressant |
| Marmesin | C₁₄H₁₄O₄ | 246.26 | Korean Angelica | 9.33 | Antispasmodic, Antimicrobial |
| Butylidenephthalide | C₁₂H₁₄O₂ | 190.24 | Chinese Angelica | 15.23 | Vasodilatory, Antithrombotic |
Key Observations:
Structural Similarities: this compound and marmesin share identical molecular formulas (C₁₄H₁₄O₄), suggesting isomeric relationships or minor functional group variations. Decursinol angelate and decursin, despite identical molecular weights, differ in side-chain configurations, impacting their bioavailability and target specificity .
Functional Divergence: Decursin exhibits pronounced antitumor activity, attributed to its ability to inhibit NF-κB signaling, a mechanism less documented for this compound .
Natural Abundance :
- Korean Angelica prioritizes coumarin biosynthesis, with decursin as the dominant compound (29.34%), whereas this compound and marmesin are secondary constituents.
- Chinese Angelica lacks this compound entirely, instead producing simpler phthalides like butylidenephthalide, reflecting species-specific metabolic pathways .
Pharmacological and Industrial Relevance
- Solubility and Bioavailability : this compound’s lower molecular weight compared to decursin (246.26 vs. 328.36 g/mol) may enhance solubility in hydrophobic matrices, favoring its use in lipid-based drug formulations .
- Thermal Stability : Unlike marmesin, which degrades at high temperatures, this compound’s stability under SC-CO₂ extraction conditions makes it suitable for industrial-scale isolation .
Q & A
Basic Research Questions
Q. What are the essential components of experimental design for synthesizing or analyzing Lomatin in a laboratory setting?
- Methodological Answer : A robust experimental design should include:
- Objective clarity : Define the primary research question (e.g., optimizing synthesis yield, analyzing biological activity) and secondary objectives (e.g., stability testing) .
- Reproducibility : Document detailed protocols for synthesis, purification, and characterization (e.g., NMR, HPLC), adhering to guidelines for experimental rigor .
- Control groups : Include positive/negative controls and replicates to validate results .
- Sample size justification : Use statistical power analysis to determine sample quantities, ensuring reliability .
Q. How should researchers conduct a literature review to identify gaps in this compound-related studies?
- Methodological Answer :
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Keyword refinement : Combine terms like "this compound synthesis," "pharmacokinetics," and "mechanism of action" with Boolean operators to filter databases (PubMed, SciFinder) .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
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Focus on methodologies : Compare experimental approaches (e.g., catalytic vs. stoichiometric methods) and unresolved contradictions (e.g., conflicting bioactivity results) .
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Prioritize peer-reviewed journals : Exclude non-academic sources (e.g., commercial websites) and verify claims through cross-referencing .
Q. What steps ensure reproducibility in this compound experiments?
- Methodological Answer :
- Detailed protocols : Specify equipment calibration, reagent purity, and environmental conditions (e.g., temperature, humidity) .
- Data transparency : Report raw data, including outliers, and provide supplementary materials (e.g., spectral files) .
- Independent validation : Collaborate with external labs to replicate key findings .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?
- Methodological Answer :
- Source analysis : Compare experimental variables (e.g., cell lines, assay conditions) and quantify variability using sensitivity measures .
- Meta-analysis : Pool datasets from multiple studies, applying statistical models (e.g., random-effects) to identify trends .
- Mechanistic studies : Use techniques like molecular docking or CRISPR knockouts to isolate confounding factors (e.g., off-target effects) .
Q. What advanced statistical methods are appropriate for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .
- Multivariate analysis : Apply PCA or clustering to identify covarying parameters (e.g., solubility vs. potency) .
- Error propagation : Quantify uncertainty in combined measurements (e.g., IC₅₀ ± SEM) using Monte Carlo simulations .
Q. How can researchers optimize this compound’s synthetic pathway for scalability while maintaining purity?
- Methodological Answer :
- Flow chemistry : Evaluate continuous-flow systems to enhance reaction control and reduce byproducts .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
- Green chemistry principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives, assessing impact on yield .
Data Presentation and Publication Guidelines
Q. What are the best practices for presenting this compound research data in peer-reviewed journals?
- Methodological Answer :
- Figures : Use color-coded graphs for dose-response curves or structural comparisons, avoiding overcrowding (e.g., ≤3 compounds per figure) .
- Tables : Summarize physicochemical properties (e.g., logP, solubility) with error margins and statistical significance markers (e.g., asterisks) .
- Supplemental materials : Provide crystallographic data, synthetic protocols, and spectral evidence in machine-readable formats .
Q. How should researchers address inconclusive or negative results in this compound studies?
- Methodological Answer :
- Contextualize findings : Discuss methodological limitations (e.g., assay sensitivity) and compare with analogous compounds .
- Hypothesis refinement : Propose follow-up experiments (e.g., structural analogs, modified assays) to clarify mechanisms .
- Ethical reporting : Disclose negative results to prevent redundant studies, citing platforms like Journal of Negative Results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

